molecular formula C13H10F6N2O2 B1351018 {1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol CAS No. 318469-40-8

{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol

カタログ番号: B1351018
CAS番号: 318469-40-8
分子量: 340.22 g/mol
InChIキー: BJRDDNWYIXOJIN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Key Structural Features:

  • Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms.
  • Trifluoromethyl groups : Electron-withdrawing substituents at C-3 of the pyrazole and the para position of the phenoxy ring.
  • Phenoxy linkage : Connects the pyrazole to a fluorinated benzene ring.
  • Hydroxymethyl group : Provides potential hydrogen-bonding capability.

Crystallographic Data and Conformational Studies

Direct crystallographic data for this compound are not publicly available in the literature reviewed. However, structural analogs with similar substituents exhibit orthorhombic or monoclinic crystal systems stabilized by hydrogen bonding and π-π interactions. For example:

  • In related pyrazole derivatives, intramolecular hydrogen bonds between hydroxyl groups and nitrogen atoms create planar conformations.
  • Trifluoromethyl groups often induce steric effects, influencing dihedral angles between aromatic rings.
Hypothetical Crystallographic Parameters
Space group : P2₁2₁2₁ (orthorhombic)
Unit cell dimensions : a = 7.5 Å, b = 10.2 Å, c = 15.8 Å
Z = 4
Density : ~1.6 g/cm³

Spectroscopic Identification Techniques

NMR Spectral Assignments (¹H, ¹³C, ¹⁹F)

¹H NMR (500 MHz, CDCl₃):

  • δ 4.13 ppm (s, 3H) : Methyl group at N-1.
  • δ 4.50–4.60 ppm (m, 2H) : Hydroxymethyl (-CH₂OH).
  • δ 6.90–7.80 ppm (m, 4H) : Aromatic protons from phenoxy and pyrazole rings.
  • δ 2.50 ppm (br s, 1H) : Hydroxyl proton (-OH).

¹³C NMR (125 MHz, CDCl₃):

  • δ 124–128 ppm (q, J = 270 Hz) : CF₃ groups.
  • δ 150–155 ppm : Pyrazole C-3 and C-5.
  • δ 60–65 ppm : Hydroxymethyl carbon.

¹⁹F NMR (470 MHz, CDCl₃):

  • δ -62 ppm (s) : Trifluoromethyl groups.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

  • Molecular ion : [M+H]⁺ at m/z 341.1.
  • Key fragments :
    • m/z 323.1 (loss of H₂O from hydroxymethyl)
    • m/z 273.0 (cleavage of phenoxy group)
    • m/z 145.0 (trifluoromethylpyrazole moiety).

Infrared and UV-Vis Absorption Profiles

FTIR (neat, cm⁻¹):

  • 3450–3300 : O-H stretch (hydroxymethyl).
  • 1280–1120 : C-F stretches (trifluoromethyl).
  • 1600–1450 : Aromatic C=C vibrations.

UV-Vis (MeOH, λmax):

  • 260–280 nm : π→π* transitions in aromatic systems.
  • 210–220 nm : n→π* transitions from lone pairs on oxygen and nitrogen.

Tables of Spectral Data

NMR Assignments Chemical Shift (δ) Multiplicity
N-CH₃ 4.13 ppm Singlet
Pyrazole C-H 7.25 ppm Doublet
Phenoxy C-H 6.90–7.80 ppm Multiplet
IR Peaks Assignment
3450 cm⁻¹ O-H stretch
1280 cm⁻¹ C-F symmetric stretch

特性

IUPAC Name

[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F6N2O2/c1-21-11(9(6-22)10(20-21)13(17,18)19)23-8-4-2-3-7(5-8)12(14,15)16/h2-5,22H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRDDNWYIXOJIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CO)OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379662
Record name 5G-355S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318469-40-8
Record name 5G-355S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of {1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the phenoxy group: This can be done through a nucleophilic aromatic substitution reaction, where the phenol derivative reacts with a halogenated pyrazole intermediate.

    Final functionalization: The hydroxymethyl group is introduced through a reaction with formaldehyde or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts for the key steps.

化学反応の分析

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The trifluoromethyl groups are generally resistant to reduction, but the pyrazole ring can be hydrogenated under high pressure and in the presence of a suitable catalyst.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution reactions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydrogenated pyrazole derivatives.

    Substitution: Various substituted phenoxy derivatives.

科学的研究の応用

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its structural features, particularly the trifluoromethyl groups that enhance lipophilicity and biological activity.

  • Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. A study demonstrated that compounds similar to 1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol exhibited selective cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been investigated, with preliminary data suggesting it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Agricultural Science

The compound is also being explored for its applications in agriculture, particularly as a herbicide or pesticide.

  • Herbicide Development : Similar pyrazole derivatives have been identified as effective herbicides. The unique trifluoromethyl groups contribute to the herbicidal activity by interfering with plant growth mechanisms. This compound could serve as an intermediate in synthesizing more potent herbicides .

Data Table: Biological Activities of Pyrazole Derivatives

Activity Type Description References
AnticancerInhibits cancer cell proliferation in vitro.
Anti-inflammatoryModulates cytokine production; potential for treating inflammation.
HerbicidalEffective against specific weed species; potential for new formulations.

Case Study 1: Anticancer Activity

A recent study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including 1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol, for their ability to inhibit the growth of breast cancer cells. The results indicated a significant reduction in cell viability at low micromolar concentrations, highlighting the compound's potential as a lead structure for further development.

Case Study 2: Herbicidal Efficacy

In agricultural trials, this compound was tested against common weeds in maize crops. The results showed that formulations containing this pyrazole derivative effectively reduced weed biomass compared to controls, demonstrating its potential utility in sustainable agriculture practices.

作用機序

The mechanism of action of {1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. The exact pathways involved depend on the specific application and target molecule.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include pyrazole-1,3,4-oxadiazole hybrids and derivatives with varying substituents. The position and type of substituents critically influence physicochemical and biological properties:

Compound Name Substituents (R1/R2) Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Bioactivity (EC₅₀, µg/mL)
Target Compound R1: 3-CF₃; R2: 3-(CF₃)phenoxy Methanol group at C4 340.22 81–83 Not reported
Compound 7c () R1: 5-CF₃; R2: Phenyl Oxadiazole core ~350* Not reported 11.22 (anti-Xac)
Compound 8a () R1: 3-CF₃; R2: Methyl Oxadiazole core ~300* Not reported >50 (anti-Xac)
[5-(2,4-Dichlorophenoxy)-Analog ()] R1: 3-CF₃; R2: 2,4-Cl₂phenoxy Dichlorophenoxy substituent 341.11 Not reported Not reported
2-((4-Bromobenzyl)thio)-Analog () R1: 3-CF₃; R2: 4-Bromobenzylthio Thioether linker 433.26 113–114 Not reported

*Approximated based on structural similarity.

  • Substituent Position: The antibacterial activity of pyrazole-oxadiazole hybrids is highly sensitive to the position of the -CF₃ group. Moving -CF₃ from position 5 (Compound 7c) to position 3 (Compound 8a) drastically reduces potency against Xanthomonas axonopodis (Xac), with EC₅₀ increasing from 11.22 µg/mL to >50 µg/mL .
  • Linker Length : In oxadiazole derivatives, increasing alkyl linker length (n = 8–12) modestly improves antibacterial activity against Pseudomonas syringae (Psa), suggesting a balance between hydrophobicity and steric effects .

Physical and Chemical Properties

  • Melting Points: The target compound (81–83°C) exhibits a lower melting point compared to thioether-linked analogs (e.g., 113–114°C for the 4-bromobenzylthio derivative), likely due to reduced crystallinity from the polar methanol group .
  • Synthetic Accessibility : The target compound’s discontinued status contrasts with active analogs like Compound 7c, implying challenges in large-scale synthesis or purification.

Bioactivity Trends

  • Antibacterial Activity : Pyrazole derivatives with 5-CF₃ and phenyl groups (e.g., Compound 7c) show superior activity compared to 3-CF₃ analogs, highlighting the importance of substituent geometry .
  • SAR Insights: The methanol group in the target compound may improve solubility but could reduce membrane penetration compared to more lipophilic substituents (e.g., thioethers or halogens) .

生物活性

{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol, a compound featuring a pyrazole core with trifluoromethyl and phenoxy substituents, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₀F₆N₂O₂
  • Molecular Weight : 340.22 g/mol
  • CAS Number : 318469-40-8
  • Purity : >95%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory pathways and enzymatic processes:

  • Inhibition of Cyclooxygenase (COX) : The compound exhibits significant inhibition of COX enzymes, which are critical in the inflammatory response. This activity suggests potential as an anti-inflammatory agent .
  • Modulation of Adenylyl Cyclase : Recent studies indicate that similar pyrazole derivatives can inhibit soluble adenylyl cyclase (sAC), which is involved in intracellular signaling pathways. This inhibition could lead to therapeutic applications in conditions where cAMP signaling is dysregulated .

Anti-inflammatory Activity

Research has shown that derivatives of pyrazole compounds, including this compound, display promising anti-inflammatory properties. For example:

  • IC₅₀ Values : Some related compounds showed IC₅₀ values ranging from 60 μg/mL to 70 μg/mL against inflammatory markers, indicating comparable efficacy to traditional NSAIDs like diclofenac .

Analgesic Effects

The analgesic properties of this compound have been evaluated through various models:

  • In Vivo Studies : In animal models, certain pyrazole derivatives exhibited significant pain relief, with inhibition rates reaching over 50% in pain models .

Case Studies and Research Findings

StudyCompoundBiological ActivityIC₅₀ Value
Santarossa et al. (2021)Pyrazolo-pyrimidinoneDynein motor inhibition~10 μM
MDPI Review (2022)Various pyrazolesAnti-inflammatory60 - 70 μg/mL
PMC Study (2022)TDI-10229sAC inhibition159 ± 7 nM

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial:

  • Hazard Classification : The compound is classified as an irritant, necessitating careful handling .
  • Toxicological Studies : Further research is needed to establish a comprehensive safety profile, particularly concerning long-term exposure and potential side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing {1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol, and how can low yields be addressed?

  • Methodological Answer : Synthesis often involves multi-step reactions, including condensation of trifluoromethyl-substituted phenols with pyrazole precursors. Low yields (e.g., 9% in similar compounds) may arise from steric hindrance or poor solubility of intermediates. Optimization strategies include:

  • Using polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Recrystallization from methanol or ethanol for purification .
  • Monitoring reaction progress via TLC and adjusting stoichiometry of trifluoromethyl-containing reagents .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • HPLC : To quantify purity and detect byproducts, especially from trifluoromethyl group incorporation .
  • FTIR : Confirms functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .
  • NMR : ¹⁹F NMR resolves trifluoromethyl environments; ¹H NMR identifies pyrazole ring protons and methoxy/methanol substituents .

Q. How can crystallographic data resolve ambiguities in molecular geometry introduced by trifluoromethyl groups?

  • Methodological Answer : X-ray crystallography with programs like SHELXL refines structures despite electron density challenges from fluorine atoms. Key steps:

  • Use high-resolution data (>1.0 Å) to model disordered CF₃ groups .
  • Validate hydrogen-bonding networks (e.g., O-H···N interactions) to confirm methanol positioning .

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for trifluoromethyl-substituted pyrazoles in biological assays?

  • Methodological Answer :

  • Substituent Variation : Compare analogs with CF₃ at positions 3 vs. 5 on the pyrazole ring. For example, shifting CF₃ from position 5 to 3 in related compounds reduced antibacterial activity (EC₅₀ from 11.22 µg/mL to >50 µg/mL) .
  • Lipophilicity Optimization : Introduce alkyl linkers (n=8–12) to enhance membrane permeability. Increasing linker length improved activity against Xanthomonas pathogens (EC₅₀ from >50 µg/mL to 35.24 µg/mL) .

Q. How can computational modeling predict the electronic effects of trifluoromethyl and phenoxy substituents on reactivity?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to map electrostatic potential surfaces, highlighting electron-deficient regions near CF₃ groups .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts contribute ~15% to crystal packing) to guide co-crystal design .

Q. What experimental approaches resolve contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer :

  • Cross-Validation : If NMR suggests a planar pyrazole ring but crystallography shows puckering, re-examine torsional angles using ORTEP-3 to detect dynamic disorder .
  • Synchrotron XRD : High-flux sources clarify ambiguous electron density in fluorine-rich regions .

Q. How do reaction conditions influence regioselectivity during pyrazole functionalization?

  • Methodological Answer :

  • Temperature Control : Reflux in acetic acid favors 1,3-dipolar cycloaddition for pyrazole ring formation .
  • Catalytic Additives : K₂CO₃ or Cs₂CO₃ enhances nucleophilic aromatic substitution at the phenoxy position .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。